Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Description
Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C16H28N2O2 and its molecular weight is 280.412. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds A notable application involves the synthesis of complex heterocyclic compounds through various chemical reactions. For instance, the Ugi reaction, followed by sodium ethoxide treatment, was utilized to create a new class of cyclic dipeptidyl ureas, showcasing a method for constructing pseudopeptidic triazines from diverse amino acids and isocyanides. This approach highlights the compound's utility in facilitating the formation of structurally unique heterocycles, which could have implications in drug discovery and development (Sañudo et al., 2006).
Photochemical Reactions Another application is found in photochemical reactions, where derivatives of the compound were used in benzophenone-sensitized reactions to achieve C−H functionalization of aliphatic compounds without nitrogen elimination. This process forms N-substituted hydrazones or bis-hydrazonoethanes, showcasing the compound's role in developing photochemical methods for modifying aliphatic hydrocarbons, potentially useful in creating new materials or chemical intermediates (Rodina et al., 2016).
Palladium-Catalyzed Reactions The compound's utility extends to palladium-catalyzed reactions for synthesizing various heterocyclic derivatives, such as tetrahydrofuran, dioxolane, and oxazoline derivatives, from yn-1-ones and alpha-ketoesters/amides. These reactions underscore the importance of such compounds in catalyzing the formation of cyclic structures with potential applications in pharmaceuticals and agrochemicals (Bacchi et al., 2005).
Analysis of Designer Drugs Additionally, the compound has been implicated in the analytical detection of designer drugs, demonstrating its relevance in forensic toxicology. The analysis and identification of unregulated drug compounds in commercial products, highlighting the compound's role in the development of analytical methodologies for public health and safety (Nakajima et al., 2012).
Methanolysis Reactions Methanolysis reactions of activated cyclopropanes and the generation of methanol adducts from photolysis indicate the compound's utility in studying reaction mechanisms and developing synthetic methodologies that could be applied in creating new chemical entities for further research and development (Lim et al., 2002).
Properties
IUPAC Name |
cyclohexyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h14-15H,1-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABWFPRKBYGWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.